An In-depth Technical Guide to the Mechanism of Action of TVB-3166, a FASN Inhibitor
An In-depth Technical Guide to the Mechanism of Action of TVB-3166, a FASN Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the core mechanism of action of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN). It is intended for an audience with a background in oncology, molecular biology, and drug development. This document details the molecular interactions, downstream signaling effects, and preclinical anti-tumor activity of TVB-3166, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Introduction to FASN Inhibition in Oncology
Fatty Acid Synthase (FASN) is the key enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid. In normal adult tissues, FASN expression is generally low, as dietary lipids are the primary source of fatty acids. However, many cancer types exhibit upregulated FASN expression, a phenomenon linked to tumor progression, aggressiveness, and poor prognosis.[1][2][3] This metabolic reprogramming provides cancer cells with a constant supply of lipids necessary for rapid membrane proliferation, energy storage, and the synthesis of signaling molecules. Inhibition of FASN has therefore emerged as a promising therapeutic strategy to selectively target cancer cells.[1][2]
TVB-3166 is an orally-available, reversible, potent, and selective small-molecule inhibitor of FASN.[4][5][6] Preclinical studies have demonstrated its ability to induce apoptosis and inhibit tumor growth in a variety of cancer models, making it a compound of significant interest for clinical development.[5][6][7][8]
Core Mechanism of Action of TVB-3166
The primary mechanism of action of TVB-3166 is the direct inhibition of the enzymatic activity of FASN. This leads to a cascade of downstream cellular events that collectively contribute to its anti-tumor effects.
Direct Inhibition of Fatty Acid Synthase
TVB-3166 acts as a reversible inhibitor of FASN, preventing the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[5][6] This direct enzymatic inhibition is the initiating event in its anti-cancer activity.
Induction of Apoptosis
A key consequence of FASN inhibition by TVB-3166 is the induction of apoptosis, or programmed cell death, in tumor cells.[5][6][7] This effect is selective for cancer cells, with minimal impact on the viability of normal cells.[6][7] The pro-apoptotic effect is dose-dependent, with significant activity observed in the nanomolar range.[5][6][8]
Disruption of Cellular Membranes and Signaling Platforms
FASN-derived palmitate is crucial for the synthesis of complex lipids that form cellular membranes, including specialized microdomains known as lipid rafts. These rafts are rich in cholesterol and sphingolipids and serve as organizing centers for signaling proteins. By depleting the pool of newly synthesized palmitate, TVB-3166 disrupts the architecture of lipid rafts.[5][6][7] This disruption leads to the mislocalization and impaired function of raft-associated signaling proteins, such as N-Ras.[7]
Inhibition of Key Oncogenic Signaling Pathways
TVB-3166 has been shown to inhibit several critical signaling pathways that are frequently dysregulated in cancer and are dependent on proper lipid metabolism and membrane integrity.
The PI3K-AKT-mTOR pathway is a central regulator of cell growth, proliferation, and survival. TVB-3166 treatment leads to a dose-dependent inhibition of this pathway.[5][6][7] This is observed through reduced phosphorylation of key pathway components.
The Wnt/β-catenin signaling pathway plays a crucial role in development and is aberrantly activated in many cancers, promoting proliferation and stemness. TVB-3166 treatment results in the inhibition of β-catenin signaling.[5][6][7] This is evidenced by decreased phosphorylation of β-catenin at serine 675, a modification associated with its stability and transcriptional activity, leading to reduced overall β-catenin protein levels.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of TVB-3166.
| Parameter | Value | Assay System | Reference |
| Biochemical IC50 | 0.042 µM | In vitro FASN biochemical assay | [4] |
| Cellular Palmitate Synthesis IC50 | 0.060 µM | HeLa cells with 13C-acetate | [5] |
| Cell Viability EC50 (SARS-CoV-2) | 11 nM | HEK293T-hACE2 cells | [4] |
| Cell Line | Tumor Type | Effect of TVB-3166 | Reference |
| CALU-6 | Non-small cell lung cancer | 4-5 fold increase in Annexin V staining | [5] |
| 22Rv1 | Prostate cancer | 4-5 fold increase in Annexin V staining | [5] |
| COLO-205 | Colorectal cancer | Dose-dependent inhibition of β-catenin S675 phosphorylation | [5] |
| A-549 | Non-small cell lung cancer | Dose-dependent inhibition of β-catenin S675 phosphorylation | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of TVB-3166.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Opaque-walled multiwell plates (96-well or 384-well)
-
Mammalian cells in culture medium
-
TVB-3166 compound
-
CellTiter-Glo® Reagent (Promega)
-
Orbital shaker
-
Luminometer
Protocol:
-
Seed cells in opaque-walled multiwell plates at a desired density (e.g., 5,000-10,000 cells/well for a 96-well plate) in a final volume of 100 µL of culture medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
Prepare serial dilutions of TVB-3166 in culture medium and add to the respective wells. Include vehicle control wells (e.g., 0.5% DMSO).
-
Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess changes in their expression or phosphorylation status.
Materials:
-
Cells treated with TVB-3166
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-FASN, anti-p-AKT, anti-AKT, anti-p-β-catenin, anti-β-catenin, anti-PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Protocol:
-
Lyse the treated cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensities using image analysis software and normalize to a loading control like β-actin.
Immunofluorescent Staining of Lipid Rafts
This method is used to visualize the distribution of lipid rafts in the cell membrane.
Materials:
-
Cells grown on coverslips
-
TVB-3166 compound
-
Fluorescently labeled Cholera Toxin B subunit (CT-B)
-
Primary antibody against a raft-associated protein (e.g., N-Ras)
-
Fluorophore-conjugated secondary antibody
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, if needed)
-
Mounting medium with DAPI
-
Confocal microscope
Protocol:
-
Seed cells on coverslips in a multiwell plate and allow them to adhere overnight.
-
Treat the cells with TVB-3166 for the desired duration.
-
Wash the cells with cold PBS.
-
Incubate the cells with a fluorescently labeled CT-B conjugate (e.g., 1 µg/mL in culture medium) for 10-30 minutes on ice to label lipid rafts.
-
Wash the cells with cold PBS.
-
Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
(Optional) If staining for an intracellular epitope of a raft-associated protein, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block the cells with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate the cells with the primary antibody against the raft-associated protein overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the appropriate fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides using mounting medium containing DAPI.
-
Visualize the cells using a confocal microscope.
In Vivo Xenograft Tumor Growth Inhibition Study
This study evaluates the anti-tumor efficacy of TVB-3166 in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Human cancer cell line
-
TVB-3166 compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach a mean volume of approximately 150 mm³, randomize the mice into treatment and control groups (n=10 per group).
-
Administer TVB-3166 or vehicle to the respective groups once daily via oral gavage.
-
Measure tumor dimensions twice weekly using calipers and calculate tumor volume using the formula: V = (width² × length) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Calculate Tumor Growth Inhibition (TGI) as the percentage of tumor growth in the drug-treated groups compared to the vehicle-treated group.
Visualizations
The following diagrams illustrate the key signaling pathways affected by TVB-3166 and a typical experimental workflow.
Caption: Core mechanism of action of TVB-3166 leading to apoptosis and inhibition of oncogenic signaling.
Caption: Experimental workflow for an in vivo xenograft tumor growth inhibition study.
Caption: Signaling pathways disrupted by FASN inhibition with TVB-3166.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 2. OUH - Protocols [ous-research.no]
- 3. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
